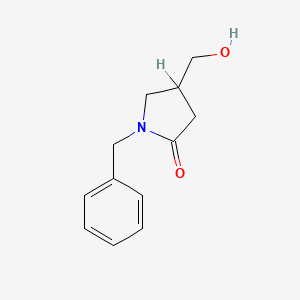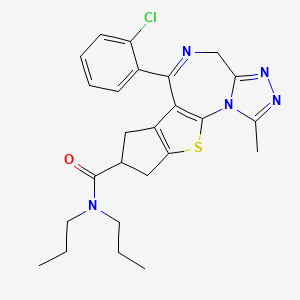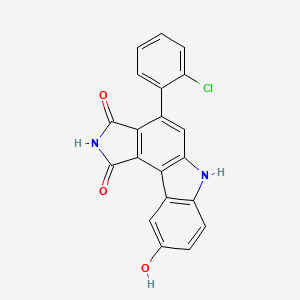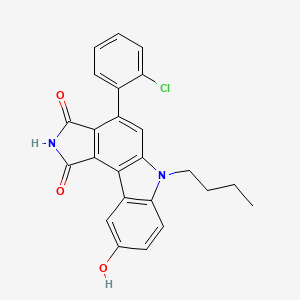![molecular formula C20H21ClN2O2 B1683357 N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide
Overview
Description
UCM 454, also known as N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide, is a synthetic organic compound with the molecular formula C20H21ClN2O2 and a molecular weight of 356.85 g/mol . It is a bioactive chemical primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM 454 involves several steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenylmethyl group.
Methoxylation: The resulting compound is then methoxylated using sodium methoxide in methanol to introduce the methoxy group at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of UCM 454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
UCM 454 undergoes various chemical reactions, including:
Oxidation: UCM 454 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of UCM 454 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
UCM 454 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
UCM 454 exerts its effects by interacting with specific molecular targets, including receptors and enzymes. It acts as an antagonist at certain receptors, inhibiting their activity and modulating downstream signaling pathways. The exact mechanism involves binding to the receptor’s active site, preventing the natural ligand from binding and activating the receptor .
Comparison with Similar Compounds
Similar Compounds
UCM 530: Another indole derivative with similar bioactive properties.
UCM 707: A compound with a similar structure but different functional groups, leading to distinct biological activities.
UCM 924: A related compound with variations in the substitution pattern on the indole ring.
Uniqueness of UCM 454
UCM 454 is unique due to its specific substitution pattern, which confers distinct biological activities and receptor selectivity. Its methoxy and 4-chlorophenylmethyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound for research .
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-3-20(24)22-12-16-11-17-18(5-4-6-19(17)25-2)23(16)13-14-7-9-15(21)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,22,24) |
InChI Key |
XXXKKZBZKUDKMA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC |
Canonical SMILES |
CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide UCM 454 UCM-454 UCM454 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


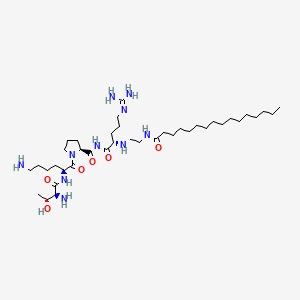
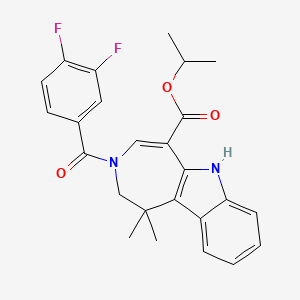

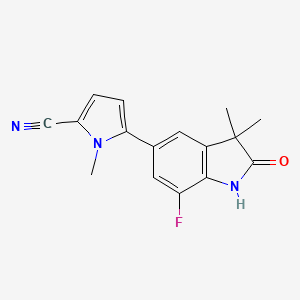

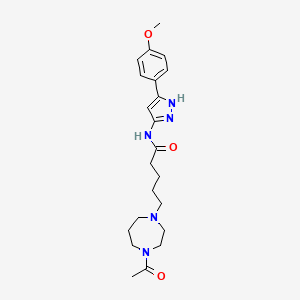
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)
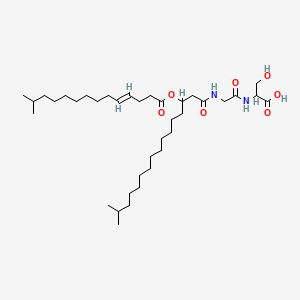
![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)
